molecular formula C9H11BrN2O3 B14756709 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide

Cat. No.: B14756709
M. Wt: 275.10 g/mol
InChI Key: LZJIXTKMBZTNTL-UHFFFAOYSA-N
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Description

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide is a chemical compound with the molecular formula C9H11BrN2O3. It is known for its unique structure, which includes a bromine atom, two methoxy groups, and a methylisonicotinamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide typically involves the bromination of N,2-dimethoxy-N-methylisonicotinamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce N,2-dimethoxy-N-methylisonicotinamide, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-N,2-dimethoxy-N-methylisonicotinamide involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N,2-dimethoxy-N-methylisonicotinamide is unique due to its specific combination of bromine, methoxy, and methylisonicotinamide moieties.

Properties

Molecular Formula

C9H11BrN2O3

Molecular Weight

275.10 g/mol

IUPAC Name

5-bromo-N,2-dimethoxy-N-methylpyridine-4-carboxamide

InChI

InChI=1S/C9H11BrN2O3/c1-12(15-3)9(13)6-4-8(14-2)11-5-7(6)10/h4-5H,1-3H3

InChI Key

LZJIXTKMBZTNTL-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=NC=C1Br)OC)OC

Origin of Product

United States

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